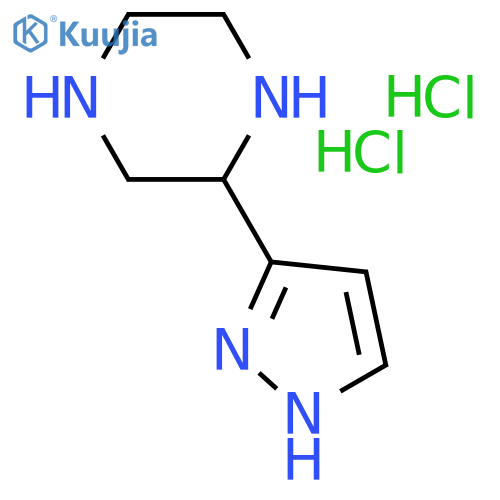Cas no 2866308-30-5 (Piperazine, 2-(1H-pyrazol-3-yl)-, hydrochloride (1:2) )

2866308-30-5 structure
商品名:Piperazine, 2-(1H-pyrazol-3-yl)-, hydrochloride (1:2)
CAS番号:2866308-30-5
MF:C7H14Cl2N4
メガワット:225.11885881424
CID:5562480
Piperazine, 2-(1H-pyrazol-3-yl)-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
-
- Piperazine, 2-(1H-pyrazol-3-yl)-, hydrochloride (1:2)
-
- インチ: 1S/C7H12N4.2ClH/c1-2-10-11-6(1)7-5-8-3-4-9-7;;/h1-2,7-9H,3-5H2,(H,10,11);2*1H
- InChIKey: YNFJTPDGCKYFED-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1=C(C2CNCCN2)C=CN1
Piperazine, 2-(1H-pyrazol-3-yl)-, hydrochloride (1:2) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39878476-0.25g |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 0.25g |
$347.0 | 2023-07-07 | |
| Enamine | EN300-39878476-5.0g |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 5.0g |
$2028.0 | 2023-07-07 | |
| 1PlusChem | 1P027VXS-250mg |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 250mg |
$377.00 | 2024-05-07 | |
| Aaron | AR027W64-50mg |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 50mg |
$196.00 | 2025-03-11 | |
| Aaron | AR027W64-10g |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 10g |
$6121.00 | 2023-12-15 | |
| Aaron | AR027W64-1g |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 1g |
$758.00 | 2025-02-15 | |
| Aaron | AR027W64-100mg |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 100mg |
$280.00 | 2025-03-11 | |
| Enamine | EN300-39878476-0.05g |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 0.05g |
$162.0 | 2023-07-07 | |
| Enamine | EN300-39878476-0.1g |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 0.1g |
$241.0 | 2023-07-07 | |
| Enamine | EN300-39878476-0.5g |
2-(1H-pyrazol-3-yl)piperazine dihydrochloride |
2866308-30-5 | 95% | 0.5g |
$546.0 | 2023-07-07 |
Piperazine, 2-(1H-pyrazol-3-yl)-, hydrochloride (1:2) 関連文献
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
2866308-30-5 (Piperazine, 2-(1H-pyrazol-3-yl)-, hydrochloride (1:2) ) 関連製品
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
